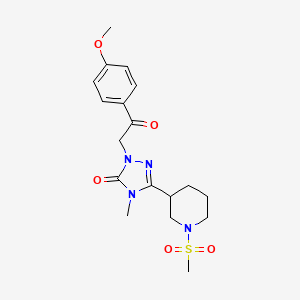

![molecular formula C15H14N2O4 B2600308 4-[苄基(甲基)氨基]-3-硝基苯甲酸 CAS No. 361157-61-1](/img/structure/B2600308.png)

4-[苄基(甲基)氨基]-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

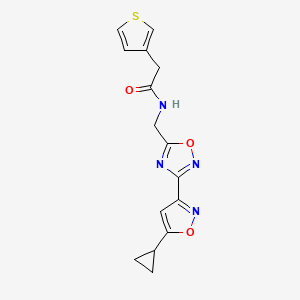

“4-[Benzyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C15H14N2O4 . It is also known as “Methyl 4-(benzylamino)-3-nitrobenzoate” and has a molecular weight of 286.283 Da .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of benzyl chloride and ammonia . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]-3-nitrobenzoic acid” consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in the compound contributes to its reactivity. Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

The nitro group in the compound contributes to its physical and chemical properties. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .科学研究应用

分子结构和氢键特性

异构体甲基 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸酯的研究揭示了其极化的分子电子结构。该化合物在硝基苯胺部分表现出电荷分离的结构,并通过氢键连接成边缘融合环的链,展示了其在氢键研究和分子电子学中的潜力 (Portilla 等,2007 年)。

光谱分析和分子对接研究

光谱技术结合密度泛函理论计算提供了对 4-(甲基氨基)-3-硝基苯甲酸 (MNA) 的光谱特征和生物活性构象的见解。该研究揭示了 MNA 分子的平面位置及其分子内氢键,为理解其抗精神病活性及其在药物设计中的潜在应用提供了基础 (Julie 等,2019 年)。

有机合成中的应用

使用乙酸中的四价铈铵硝酸盐从苯甲酮直接合成对硝基苯甲酸展示了一种合成 4-硝基苯甲酸的实用方法。该方法突出了该化合物在有机合成中的作用,提供了一种获得对硝基苯甲酸的有效途径 (Khodaei 等,2007 年)。

聚苯胺掺杂

对苯甲酸和取代苯甲酸(包括 4-硝基苯甲酸)掺杂的聚苯胺的研究探索了一类新型的聚苯胺掺杂剂。这项工作为导电聚合物领域做出了贡献,表明 4-硝基苯甲酸及其衍生物可用于改变聚苯胺的电性能 (Amarnath 和 Palaniappan,2005 年)。

固相合成应用

从聚合物结合的 4-(溴甲基)-3-硝基苯甲酸高效固相构建四氢-1,4-苯并二氮杂卓-2-酮骨架展示了该化合物在促进固相合成方法中的效用。这种方法提供了一条通往结构多样且高产率和高纯度的产物的途径,强调了该化合物在制药和化学合成中的作用 (Zhang 等,2004 年)。

安全和危害

属性

IUPAC Name |

4-[benzyl(methyl)amino]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(15(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWOVJXYAOQHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]-3-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)

![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)

![2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2600247.png)